molecular formula C24H16N4O3 B6506839 N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 1428362-65-5

N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B6506839
CAS No.: 1428362-65-5
M. Wt: 408.4 g/mol
InChI Key: OFRLAZJTSWOWSE-UHFFFAOYSA-N
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Description

N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with β-keto esters or β-diketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material. Process optimization would also focus on minimizing waste and reducing the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

  • Biology: The compound can be used as a tool in biological studies to understand cellular processes and signaling pathways.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism by which N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Benzoxazole derivatives: These compounds share the benzoxazole core structure and exhibit similar biological activities.

  • Pyridazine derivatives: Compounds containing the pyridazine ring are structurally related and may have overlapping properties.

Uniqueness: N-[2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide stands out due to its specific substitution pattern and the presence of both pyridazine and benzoxazole rings, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O3/c29-22-13-12-20(26-27-22)17-8-4-5-9-19(17)25-24(30)16-10-11-21-18(14-16)23(31-28-21)15-6-2-1-3-7-15/h1-14H,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRLAZJTSWOWSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4C5=NNC(=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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